Beta-Adrenoceptor Antagonist Potency: S-Timolol Is 54-Fold More Potent Than R-Timolol in Functional Atrial Assay
In a head-to-head comparison using spontaneously beating rat heart atria, both enantiomers competitively inhibited (-)-isoprenaline-induced chronotropic responses. S-Timolol was approximately 54 times more potent than R-timolol in this functional assay [1]. In a radioligand binding assay using (-)-[125I]iodocyanopindolol (ICYP), neither enantiomer showed selectivity between beta-1 and beta-2 adrenoceptors, but R-timolol was approximately 30 times less active than S-timolol in displacing ICYP binding [1]. In a separate study using the ciliary process adenylate cyclase inhibition assay, the isomeric activity ratio [(-)-form potency / (+)-form potency] was 44 for timolol in cardiac tissue, but only 0.82 in ciliary process tissue—indicating that the (+)-enantiomer retains substantially greater relative potency in the ocular target tissue than in the heart [2].
| Evidence Dimension | Beta-adrenoceptor functional antagonist potency (chronotropic inhibition) and binding affinity |
|---|---|
| Target Compound Data | R-timolol: 1/54th the potency of S-timolol in rat atria chronotropic assay; approximately 30-fold less active in ICYP binding assay; isomeric activity ratio 0.82 in ciliary process adenylate cyclase assay |
| Comparator Or Baseline | S-timolol: reference potency = 1.0 (54-fold more potent in atria; 30-fold more potent in binding; isomeric activity ratio 44 in cardiac tissue) |
| Quantified Difference | 54-fold (functional atria); 30-fold (binding); ~54-fold differential between cardiac (ratio=44) and ciliary process (ratio=0.82) selectivity |
| Conditions | Spontaneously beating rat heart atria; (-)-isoprenaline-induced chronotropic response; radioligand binding with (-)-[125I]iodocyanopindolol (ICYP); rabbit ciliary process and cardiac adenylate cyclase assays in vitro |
Why This Matters
The 54-fold differential in cardiac vs. ciliary process isomeric activity ratios (44 vs. 0.82) constitutes the mechanistic basis for D-timolol's potential to lower IOP with markedly reduced cardiac beta-blockade, directly informing selection for ocular-selective research applications.
- [1] Karhuvaara S, Kaila T, Huupponen R. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria. J Pharm Pharmacol. 1989 Sep;41(9):649-50. doi:10.1111/j.2042-7158.1989.tb06551.x. PMID:2573714. View Source
- [2] Nathanson JA. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. J Pharmacol Exp Ther. 1988 Apr;245(1):94-101. PMID:2896241. View Source
